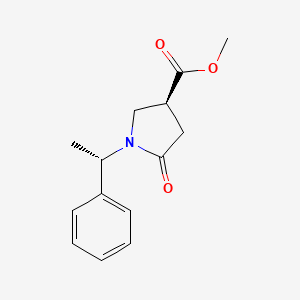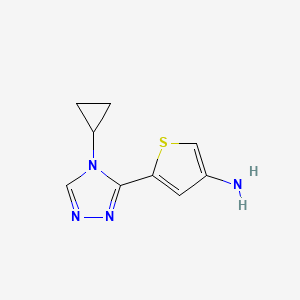
2-Chloro-4-isopropoxy-5-nitropyridine
概要
説明
Synthesis Analysis
- Synthesis of 2-chloro-5-nitropyridine : The final step involves chlorination of the hydroxyl group to yield the desired compound .
Chemical Reactions Analysis
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction is widely applied. It involves transmetalation with organoboron reagents, resulting in the formation of new C–C bonds .
- Protodeboronation : Although not well-developed, protodeboronation of alkyl boronic esters can occur, leading to the removal of the boron group .
科学的研究の応用
Chemical Synthesis and Reactions
2-Chloro-4-isopropoxy-5-nitropyridine has been utilized in various chemical synthesis processes, contributing significantly to the field of organic chemistry. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the creation of 2-isopropoxy derivatives, among others, demonstrating the compound's versatility in nucleophilic substitution reactions (Bakke & Sletvold, 2003). Furthermore, Jukić et al. (2010) synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from related precursors, analyzing its structural and optical properties, highlighting the compound's potential in material sciences and its reactivity in various organic transformations (Jukić et al., 2010).
Structural and Molecular Analysis
Studies have delved into the structural and molecular properties of chloronitropyridine derivatives, including this compound. Merritt and Tanski (2018) investigated the molecular structures of chloronitropyridine isomers, revealing their unique crystalline properties and intermolecular interactions, which are crucial for understanding the material's physical properties (Merritt & Tanski, 2018). Additionally, the work of Velraj, Soundharam, and Sridevi (2015) on the structural analysis of various nitropyridine compounds, including their electronic, vibrational, and NMR properties, provides valuable insights into the chemical behavior and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Molecular Packing and Crystallography
Shafer, Lynch, and Padgett (2018) examined 2-Chloro-4-nitropyridine N-oxide, closely related to this compound, focusing on its molecular packing and crystallographic properties. Their research provides insights into the molecular geometry and potential applications of these compounds in crystal engineering and design (Shafer, Lynch, & Padgett, 2018).
作用機序
特性
IUPAC Name |
2-chloro-5-nitro-4-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)14-7-3-8(9)10-4-6(7)11(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDGKHZNAHNYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)


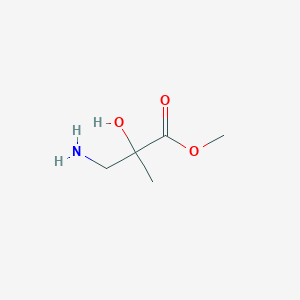
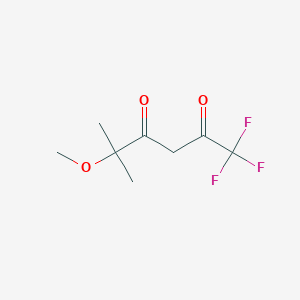

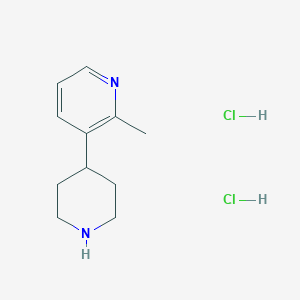
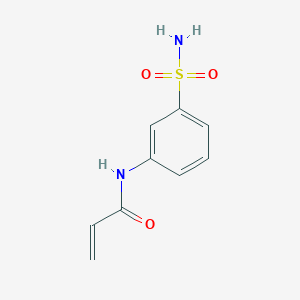
![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)
